![molecular formula C17H17BrCl2O2Sn B14427586 Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate CAS No. 82594-04-5](/img/structure/B14427586.png)
Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate is an organotin compound that features a tin atom bonded to two 4-chlorophenyl groups, a bromine atom, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate typically involves the reaction of 4-chlorophenylstannane with ethyl 3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides. Conditions typically involve solvents like dichloromethane or tetrahydrofuran and may require a base to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. Conditions may vary depending on the desired oxidation state.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are often carried out under an inert atmosphere at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tin center can coordinate with other molecules, facilitating reactions such as coupling or substitution. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
- Ethyl 3-[dibromophenylstannyl]propanoate
- Ethyl 3-[chlorobis(4-chlorophenyl)stannyl]propanoate
- Ethyl 3-[bromobis(4-fluorophenyl)stannyl]propanoate
Uniqueness
Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate is unique due to the presence of both bromine and 4-chlorophenyl groups bonded to the tin atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
特性
CAS番号 |
82594-04-5 |
|---|---|
分子式 |
C17H17BrCl2O2Sn |
分子量 |
522.8 g/mol |
IUPAC名 |
ethyl 3-[bromo-bis(4-chlorophenyl)stannyl]propanoate |
InChI |
InChI=1S/2C6H4Cl.C5H9O2.BrH.Sn/c2*7-6-4-2-1-3-5-6;1-3-5(6)7-4-2;;/h2*2-5H;1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChIキー |
URHJQBWVQKNGOW-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)CC[Sn](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


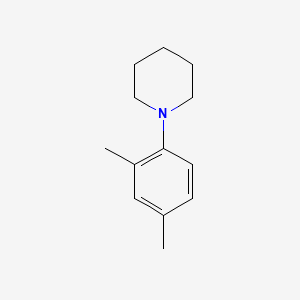

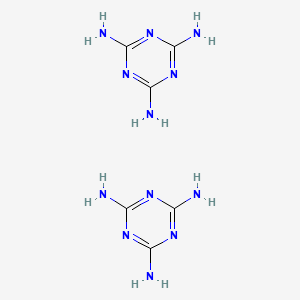
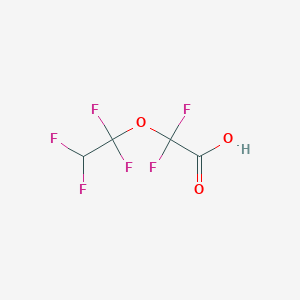
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
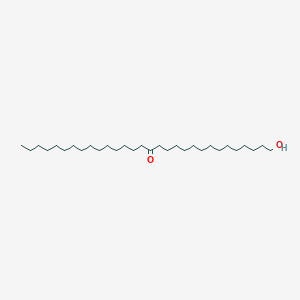

![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
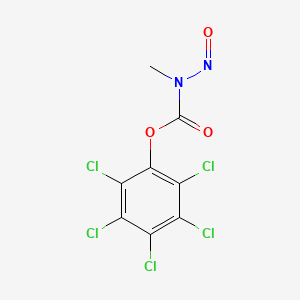
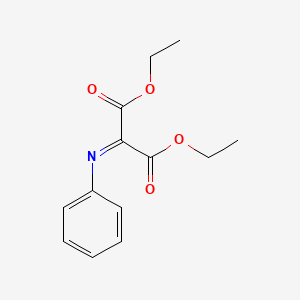
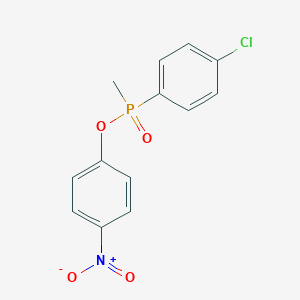
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)
